(R)-2-phenyloxetane is an organic compound characterized by a four-membered oxetane ring with a phenyl group attached to the second carbon atom. This compound is notable for its potential applications in various fields, including organic synthesis and medicinal chemistry. Its unique structure allows it to serve as a versatile building block for more complex molecules and as a reagent in various organic reactions .
(R)-2-phenyloxetane falls under the classification of oxetanes, which are cyclic ethers with a four-membered ring. The presence of the phenyl group contributes to its reactivity and utility in synthetic organic chemistry. The compound can be synthesized from various precursors, including 2-phenyl-1,3-propanediol and other related compounds .
The synthesis of (R)-2-phenyloxetane typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of 2-phenyl-1,3-propanediol using a strong acid catalyst such as sulfuric acid. This reaction requires careful control of temperature and pH to ensure the formation of the oxetane ring without unwanted side reactions .
Another approach utilizes flow microreactor technology, which has been shown to provide a mild and sustainable synthesis of 2,2-disubstituted oxetanes, including (R)-2-phenyloxetane. This method enhances reaction efficiency and product yield while minimizing waste .
Key technical details in the synthesis include:
(R)-2-phenyloxetane has a molecular formula of C10H10O, featuring a four-membered oxetane ring. The stereochemistry of this compound is significant, as it possesses chiral centers that influence its reactivity and interactions.
(R)-2-phenyloxetane undergoes various chemical reactions that expand its utility:
Common reagents used in these reactions include:
The mechanism by which (R)-2-phenyloxetane acts in chemical reactions often involves:
Data on specific reaction mechanisms indicates that electron transfer processes may also play a role during coupling reactions with electrophiles, particularly when dealing with lithiated derivatives .
(R)-2-phenyloxetane has several scientific applications:
The structural uniqueness of the oxetane ring arises from its geometric constraints. Bond angles within the ring deviate significantly from the ideal tetrahedral angle of 109.5°, compressing to approximately 90°, which generates substantial ring strain. This strain energy drives distinctive reactivity patterns, particularly in ring-opening and expansion reactions, making oxetanes valuable synthetic intermediates. The 2-phenyl substitution pattern introduces additional steric and electronic effects: the aromatic system provides both conjugative stabilization and a bulky substituent that influences approach trajectories in stereoselective reactions. Compared to their epoxide counterparts, oxetanes exhibit enhanced stability toward nucleophiles, allowing for more selective transformations under controlled conditions [7].
Synthetic methodologies for accessing enantiomerically enriched 2-phenyloxetanes have evolved significantly, with biocatalytic approaches emerging as particularly powerful tools. Recent advances leverage engineered halohydrin dehalogenases (HHDHs), such as HheD8, to achieve unprecedented levels of enantioselectivity. These enzymes catalyze the dehalogenative ring closure of γ-haloalcohols to form oxetanes through an intramolecular nucleophilic substitution mechanism. Protein engineering via iterative saturation mutagenesis (ISM) has optimized the active site of HheD8 to accommodate phenyl-substituted substrates, enabling the synthesis of (R)-2-phenyloxetane with excellent enantiomeric excess (>99% ee) and preparative-scale yields approaching 50% [7]. This biocatalytic platform represents a paradigm shift from traditional chemical methods, which often struggled with enantiocontrol due to the challenges of differentiating prochiral faces in small-ring systems.
The functional versatility of (R)-2-phenyloxetane manifests in several key reaction pathways:
Table 1: Comparative Ring Strain and Reactivity of Oxygen Heterocycles
Heterocycle | Ring Size | C-O-C Angle (°) | Strain Energy (kJ/mol) | Relative Reactivity Toward Nucleophiles |
---|---|---|---|---|
Oxirane (epoxide) | 3-membered | ~60 | ~112 | Very High |
Oxetane | 4-membered | ~92 | ~106 | Moderate |
Tetrahydrofuran | 5-membered | ~108 | ~16 | Low |
The strategic incorporation of the 2-phenyloxetane motif into bioactive molecules stems from its role as a multifunctional bioisostere. This moiety effectively replaces gem-dimethyl groups and carbonyl functionalities, significantly altering physicochemical properties while maintaining molecular dimensions crucial for target binding. The phenyloxetane unit imparts distinct advantages: it reduces metabolic clearance, improves solubility parameters compared to purely aromatic systems, and introduces defined stereochemistry for precise receptor interactions. In pharmaceutical chemistry, (R)-2-phenyloxetane serves as a chiral scaffold for constructing drug candidates targeting metabolic diseases and oncology. The constrained geometry forces substituents into specific orientations, enabling optimization of binding interactions that would be inaccessible with flexible or planar structures [7].
Several prominent drug candidates illustrate the therapeutic significance of this structural motif:
In materials science, the polarizable oxetane oxygen and aromatic system of 2-phenyloxetanes contribute to desirable electronic properties for advanced polymers. The strained ring undergoes controlled cationic polymerization, forming polyether networks with exceptional mechanical strength and thermal stability. The phenyl substituent enhances interchain interactions through π-stacking, improving material toughness without compromising processability. These characteristics make (R)-2-phenyloxetane derivatives valuable as cross-linking agents in photoresists, epoxy resins, and liquid crystalline materials requiring precise alignment of molecular components. The chirality at C2 further enables the design of chiral stationary phases for chromatographic separation and circularly polarized luminescence materials for optoelectronic applications [7].
Table 2: Physicochemical Properties of (R)-2-Phenyloxetane and Bioactive Analogs
Compound | Molecular Formula | Molecular Weight (g/mol) | LogP | Topological Polar Surface Area (Ų) | Key Applications |
---|---|---|---|---|---|
(R)-2-Phenyloxetane | C₉H₁₀O | 134.17 | 1.6* | 12.5* | Synthetic intermediate, chiral building block |
(R)-2-Methyl-2-phenyloxirane (comparative epoxide) | C₉H₁₀O | 134.17 | 1.6* | 12.5* | Pharmaceutical intermediate [9] |
Paclitaxel (oxetane-containing drug) | C₄₇H₅₁NO₁₄ | 853.89 | 3.0 | 221 | Anticancer agent [7] |
Danuglipron (oxetane-containing candidate) | C₂₀H₂₈N₄O₄ | 388.47 | 1.2 (est.) | 98 (est.) | GLP-1 receptor agonist [7] |
*Values derived from analogous structure [9]
The stereogenic center at the C2 position of 2-phenyloxetane creates distinct spatial environments that critically influence molecular interactions. The (R)-configuration positions substituents in three-dimensional space such that approach trajectories for reagents, catalysts, or biological targets differ fundamentally from those of the (S)-enantiomer. This enantiospecific recognition manifests dramatically in biological systems, where protein binding pockets exhibit pronounced preference for one configuration over the other. Engineered enzymes like halohydrin dehalogenase HheD8 achieve remarkable enantioselectivity (E > 200) in the ring-opening of racemic oxetanes, exclusively converting the (R)-enantiomer while leaving the (S)-counterpart untouched [7]. This stereodivergence underscores the importance of configuration control in synthetic planning and biological activity.
The asymmetric synthesis of (R)-2-phenyloxetane presents distinct challenges due to the difficulty of inducing chirality in strained ring systems. Traditional chemical catalysts often produce racemic mixtures or exhibit modest enantioselectivity. Biocatalytic strategies have revolutionized this landscape:
The mechanistic basis for chiral discrimination originates from the distinct binding modes of each enantiomer within enzymatic pockets. Computational docking studies reveal that (R)-2-phenyloxirane (a structurally analogous epoxide) adopts an orientation where its phenyl group engages in π-stacking with aromatic residues (F19, Y168) in the HheD8 active site, while the oxetane oxygen coordinates with polar residues (Q160, N161) [7]. The (S)-enantiomer fails to achieve optimal contacts due to steric clashes with active site residues (e.g., M124, R127). This differential binding translates to significant differences in reaction kinetics, with the (R)-isomer reacting up to 20-fold faster than its enantiomeric counterpart in enzyme-catalyzed transformations.
Table 3: Enantioselective Biocatalytic Transformations Involving 2-Phenyloxetanes
Biocatalyst | Reaction Type | Substrate | Product | ee (%) | Yield (%) | Reference |
---|---|---|---|---|---|---|
Engineered HheD8 | Oxetane formation | 3-Chloro-1-phenylpropan-1-ol | (R)-2-Phenyloxetane | >99 | 49 | [7] |
Engineered HheD8 | Azide ring-opening | rac-2-Phenyloxetane | (R)-3-Azido-3-phenylpropan-1-ol | >99 (R) | 50 | [7] |
Engineered HheD8 | Cyanide ring-opening | rac-2-Phenyloxetane | (R)-4-Phenyl-4-cyanobutan-1-ol | >99 (R) | 48 | [7] |
Soluble epoxide hydrolase* | Hydrolytic resolution | rac-2-Phenyloxirane | (R)-Phenyloxirane | 97 (R) | 31 | [5] |
*Included for comparative enzymatic resolution of structurally analogous epoxide [5]
The downstream consequences of chirality extend profoundly to material properties and biological activity. In liquid crystalline materials, the (R)-configuration induces specific helical twisting powers that determine photonic behavior. In pharmaceutical contexts, the enantiomers of oxetane-containing compounds exhibit dramatically different pharmacokinetic and pharmacodynamic profiles. For example, while the data for oxetanes specifically remains limited, toxicokinetic studies of the structurally similar styrene oxide demonstrate that the (R)-enantiomer exhibits higher pulmonary toxicity in mice and different metabolic processing in human liver microsomes compared to the (S)-form [6]. This emphasizes that the biological implications of oxetane chirality warrant careful investigation during drug development programs. The emergence of robust biocatalytic methods for synthesizing configurationally pure (R)-2-phenyloxetane thus represents a critical advancement for both fundamental research and applied pharmaceutical science.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1